molecular formula C10H6ClN3O3 B8362267 2-Chloro-3-(3-nitrophenoxy)pyrazine

2-Chloro-3-(3-nitrophenoxy)pyrazine

Cat. No.: B8362267
M. Wt: 251.62 g/mol
InChI Key: KQSOOZXLJPNEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-nitrophenoxy)pyrazine is a useful research compound. Its molecular formula is C10H6ClN3O3 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

2-chloro-3-(3-nitrophenoxy)pyrazine

InChI

InChI=1S/C10H6ClN3O3/c11-9-10(13-5-4-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H

InChI Key

KQSOOZXLJPNEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250-ml single-necked, round-bottomed flask containing a solution of 3.0 g (75 mmol) of sodium hydroxide in 100 ml of absolute ethanol was added 9.28 g (67 mmol) of 3-nitrophenol at which point the solution turned dark red. To the dark red solution, 10.0 g (66 mmol) of 2,3-dichloropyrazine was added and the resulting solution refluxed for 162 hours. The reaction mixture was cooled and concentrated. Upon pouring the concentrate into approximately 300 ml of water, an off-white solid precipitated which was collected by filtration. Recrystallization from absolute ethanol gave the product, 2-chloro-3-(3-nitrophenoxy)pyrazine, (46% yield) as white needles, mp 119°-121° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

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